Chitohexaose 6-hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

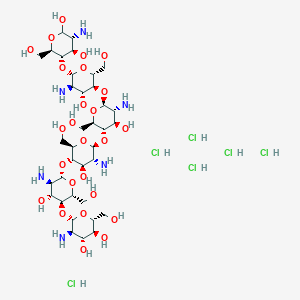

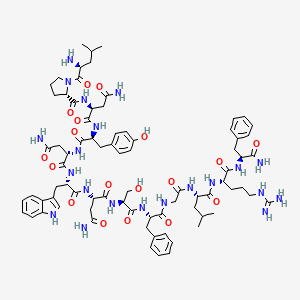

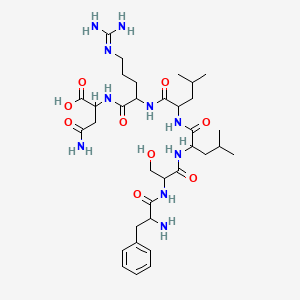

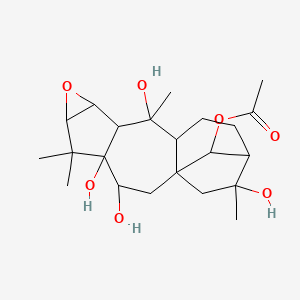

Chitohexaose 6-hydrochloride is a chitosan hexamer . It is an extraordinary biomedical compound, an inherently-occurring oligosaccharide obtained from chitin . It is profoundly endowed with anti-inflammatory and immunostimulating prowess . It is used for the development of new products of oligosaccharides in the fields of medicine, food, aquaculture, modern agriculture, daily chemicals, and biochemical reagents .

Molecular Structure Analysis

The molecular formula of Chitohexaose 6-hydrochloride is C36H68N6O25·6HCl . Its molecular weight is 1203.72 . The exact mass is 984.42 .Physical And Chemical Properties Analysis

Chitohexaose 6-hydrochloride appears as an off-white to light yellow powder or flocculent freeze-dried substance . It is odorless, has no irritating odor, and is hygroscopic .Aplicaciones Científicas De Investigación

Biomedical Engineering and Pharmaceuticals

- Application : Chitosan-based nanomaterials, including Chitohexaose, are attracting wide interest due to their versatile physicochemical characteristics such as biodegradability, biocompatibility, and non-toxicity . These properties make them promising for biological applications .

- Method : These nanomaterials can be applied in a solubilized form, such as suspensions, coatings, hydrogels, and films .

- Results : They show high potential for various applications including antitumor applications, protein and peptide drug delivery, cardiovascular applications, bone reconstruction, blood purification, cancer treatment, and tissue engineering .

Immunology

- Application : Chitohexaose has been found to activate macrophages through an alternate pathway via TLR4 and block endotoxemia . This suggests it could be used to treat sepsis, a condition caused by systemic bacterial infections leading to hyperactivation of immune cells .

- Method : The study involved incubating murine macrophages and human monocytes with chitohexaose .

- Results : The macrophages and monocytes upregulated Arginase-1 and released high levels of IL-10 . Furthermore, chitohexaose was found to inhibit the production of inflammatory molecules TNF-α, IL-1β and IL-6 by macrophages in vitro and in vivo in mice . It also protected mice against endotoxemia when challenged with a lethal dose of LPS .

Sepsis Treatment

- Application : Chitohexaose has been found to have potential in treating sepsis, a condition caused by systemic bacterial infections leading to hyperactivation of immune cells .

- Method : The study involved injecting chitohexaose into mice that were then challenged with a lethal dose of LPS . The treatment was found to be effective even 6/24/48 hrs after the onset of endotoxemia .

- Results : Chitohexaose was found to inhibit the production of inflammatory molecules TNF-α, IL-1β and IL-6 by macrophages in vitro and in vivo in mice . It also protected mice against endotoxemia .

Nanoparticle Synthesis

- Application : Chitosan and its derivatives, including Chitohexaose, are used in the synthesis of nanoparticles . These nanoparticles have a wide range of applications in medicine, tissue engineering, drug delivery, gene therapy, and cancer therapy .

- Method : The nanoparticles can be synthesized in various forms such as suspensions, coatings, hydrogels, and films . The specific method of synthesis depends on the intended application .

- Results : The synthesized nanoparticles have shown promising results in various fields. For example, they have been used for targeted drug delivery, which has improved patient compliance and enhanced biodistribution .

Direcciones Futuras

Chitohexaose 6-hydrochloride shows immense promise in the research of allergies, asthma, and the augmentation of wound healing . It has been found to reverse LPS induced endotoxemia in mice even 6/24/48 hrs after its onset . This suggests that it has high potential for adjunctive therapy in intra-abdominal sepsis .

Propiedades

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hexahydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N6O25.6ClH/c37-13-21(51)26(8(2-44)57-31(13)56)63-33-15(39)23(53)28(10(4-46)59-33)65-35-17(41)25(55)30(12(6-48)61-35)67-36-18(42)24(54)29(11(5-47)62-36)66-34-16(40)22(52)27(9(3-45)60-34)64-32-14(38)20(50)19(49)7(1-43)58-32;;;;;;/h7-36,43-56H,1-6,37-42H2;6*1H/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+;;;;;;/m1....../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRFWLUKCKULCO-JARJSWFESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74Cl6N6O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chitohexaose 6-hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)